molecular formula C13H19ClN2O B3164899 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 893751-32-1

5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No.: B3164899
CAS No.: 893751-32-1
M. Wt: 254.75 g/mol
InChI Key: LPHVVCCNKGEBNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the reaction of 5-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon and hydrogen gas .

Chemical Reactions Analysis

5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of biochemical pathways and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .

Comparison with Similar Compounds

5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is similar to other compounds such as 5-chloro-2-[2-(1-morpholinyl)ethoxy]phenylamine and 5-chloro-2-[2-(1-pyrrolidinyl)ethoxy]phenylamine. it is unique in its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-2-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVVCCNKGEBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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